molecular formula C20H18O2 B1252310 trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

Cat. No. B1252310
M. Wt: 290.4 g/mol
InChI Key: SGVWCDYKBWRHKJ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene, also known as trans-dmba-5, 6-dihydrodiol, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-5, 6-dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is primarily located in the membrane (predicted from logP).
Trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene is a member of phenanthrenes.

Scientific Research Applications

Metabolism Studies

Studies have shown that Mycobacterium vanbaalenii PYR-1 can degrade 7,12-dimethylbenz[a]anthracene (DMBA), a carcinogenic polycyclic aromatic hydrocarbon, resulting in various metabolites including trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene ((Moody et al., 2003)). This research enhances our understanding of microbial degradation processes for carcinogenic substances.

Enzymatic Conversion

Rat liver microsomal fractions and homogenates can enzymatically convert certain epoxides to trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a] anthracene, revealing insights into metabolic pathways and detoxification mechanisms in mammals ((Sims, 1973)).

Tumor Initiation Studies

The trans-5,6-dihydrodiol of 7,12-dimethylbenz(a)anthracene is notably inactive as a skin tumor initiator in mice, contributing to the understanding of the carcinogenicity of different DMBA metabolites ((Slaga et al., 1979)).

Stereoselective Metabolism

The stereoselective metabolism of 7,12-dimethylbenz[a]anthracene by rat liver microsomes results in specific enantiomers of trans-5,6-dihydrodiol, providing valuable data on the influence of molecular structure on metabolic pathways ((Yang & Fu, 1984)).

Comparative Metabolism

Comparative experiments have demonstrated that Syrian hamster liver homogenates metabolize 7,12-dimethylbenz(a)anthracene more extensively than rat and mouse liver preparations, indicating species-specific differences in xenobiotic metabolism ((Gentil et al., 1974)).

Chemical Oxidation Studies

Chemical oxidation of 7,12-dimethylbenz[a]anthracene results in various dihydrodiols, including trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, offering insights into the formation of carcinogenic intermediates ((Tierney et al., 1978)).

Chiral Separation and Analysis

The chiral separation and analysis of 7,12-dimethylbenz[a]anthracene derivatives, including trans-5,6-dihydrodiol, have been conducted using high-performance liquid chromatography, which is crucial for understanding the stereoselective aspects of carcinogenesis ((Yang & Weems, 1984)).

Carcinogenicity and Mutagenesis

Studies on the induction of malignant transformation and mutagenesis by dihydrodiols derived from 7,12-dimethylbenz[a]anthracene provide vital information on the cancer-causing potential of these compounds ((Marquardt et al., 1978)).

properties

Product Name

trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5S,6S)-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene-5,6-diol

InChI

InChI=1S/C20H18O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,19-22H,1-2H3/t19-,20-/m0/s1

InChI Key

SGVWCDYKBWRHKJ-PMACEKPBSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@H](C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O

Canonical SMILES

CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 2
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 3
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 4
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 5
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 6
trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.